



Application Notes: CRISPR/Cas9 Mediated Knockout of the FGF2 Gene

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Compound of Interest		
Compound Name:	fVF-2	
Cat. No.:	B1192759	Get Quote

These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the strategy and application of CRISPR/Cas9 technology for the targeted knockout of the Fibroblast Growth Factor 2 (FGF2) gene.

Introduction

Fibroblast Growth Factor 2 (FGF2), also known as basic FGF (bFGF), is a potent proangiogenic factor implicated in various physiological and pathological processes, including embryonic development, tissue repair, and tumor progression.[1][2] The FGF2 signaling pathway, primarily mediated through FGF receptors (FGFRs), activates downstream cascades such as the Ras-MAPK, PI3K-Akt, and PLCy pathways, which regulate cell proliferation, migration, and survival.[1][2] Dysregulation of FGF2 signaling is associated with numerous diseases, making it a critical target for therapeutic intervention. The CRISPR/Cas9 system offers a precise and efficient tool for knocking out the FGF2 gene to study its function and validate it as a drug target.[3][4]

Principle of the Method

The CRISPR/Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target sequence in the genome, inducing a double-strand break (DSB).[3][4] The cell's natural repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, often introduce insertions or deletions (indels) at the cut site.[5] These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, effectively knocking out the gene.[5]



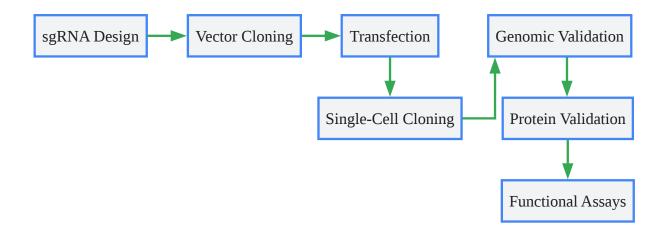
Applications in Research and Drug Development

- Functional Genomics: Elucidating the precise roles of FGF2 in cellular processes like angiogenesis, cell proliferation, and differentiation.[6][7]
- Disease Modeling: Creating cellular and animal models that mimic diseases associated with aberrant FGF2 signaling to study disease mechanisms.
- Target Validation: Confirming the therapeutic potential of inhibiting FGF2 in oncology and other disease areas.[8]
- Drug Screening: Developing cell-based assays using FGF2 knockout cells to screen for compounds that modulate FGF2-related pathways.

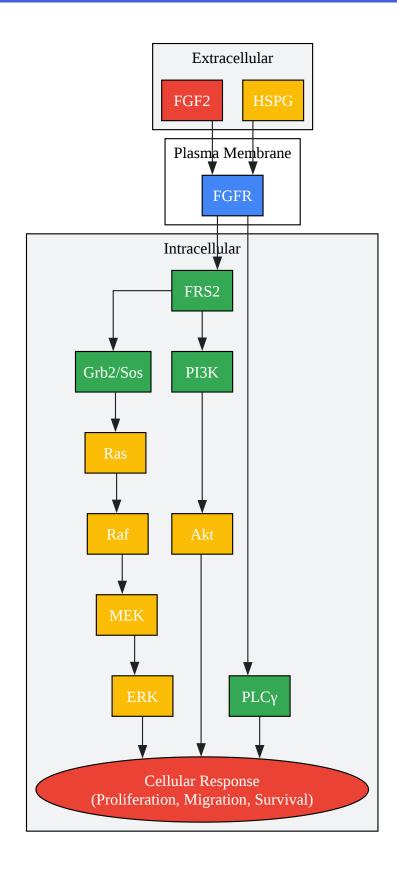
Experimental Workflow Overview

A typical workflow for generating and validating FGF2 knockout cell lines involves several key stages, from initial design to functional analysis.









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